

Spectroscopic Profile of Ethyl 1,3-Dithiolane-2-Carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl 1,3-dithiolane-2-carboxylate

Cat. No.: B1293824

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **ethyl 1,3-dithiolane-2-carboxylate**, a key heterocyclic compound with applications in organic synthesis and medicinal chemistry. This document presents available and predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols and a logical workflow for spectroscopic analysis.

Data Presentation

Due to the limited availability of fully assigned public spectroscopic data for **ethyl 1,3-dithiolane-2-carboxylate**, this guide combines reported data with predicted values based on established spectroscopic principles. The data for the closely related analogue, ethyl 1,3-dithiane-2-carboxylate, is also presented for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ^1H NMR Data for **Ethyl 1,3-Dithiolane-2-Carboxylate**

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment	Predicted Coupling Constant (J, Hz)
~4.8 - 5.0	s	1H	H-2 (methine)	-
~4.2 - 4.3	q	2H	-O-CH ₂ -CH ₃	~7.1
~3.3 - 3.5	m	4H	-S-CH ₂ -CH ₂ -S-	-
~1.2 - 1.3	t	3H	-O-CH ₂ -CH ₃	~7.1

¹H NMR Data for Ethyl 1,3-Dithiane-2-Carboxylate (Analogue)

Note: This data is for a six-membered ring analogue and is provided for comparison.

Chemical Shift (δ, ppm)	Multiplicity
4.18 - 4.25	m
3.25 - 3.35	m
2.85 - 2.95	m
2.05 - 2.20	m
1.29	t

Predicted ¹³C NMR Data for Ethyl 1,3-Dithiolane-2-Carboxylate

Chemical Shift (δ, ppm)	Assignment
~170	C=O (ester)
~62	-O-CH ₂ -CH ₃
~55	C-2 (methine)
~40	-S-CH ₂ -CH ₂ -S-
~14	-O-CH ₂ -CH ₃

Infrared (IR) Spectroscopy

Predicted IR Data for **Ethyl 1,3-Dithiolane-2-Carboxylate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2980 - 2850	Medium-Strong	C-H stretch (aliphatic)
~1735	Strong	C=O stretch (ester)
~1250 - 1050	Strong	C-O stretch (ester)
~700 - 600	Medium	C-S stretch

Mass Spectrometry (MS)

Reported GC-MS Data for **Ethyl 1,3-Dithiolane-2-Carboxylate**[\[1\]](#)

m/z	Relative Intensity
178	Present (Molecular Ion)
105	1st Highest
45	2nd Highest
29	3rd Highest

Predicted Fragmentation Pattern for **Ethyl 1,3-Dithiolane-2-Carboxylate**

The fragmentation of **ethyl 1,3-dithiolane-2-carboxylate** under electron ionization is expected to proceed through several key pathways:

- Loss of the ethoxy group (-OCH₂CH₃): [M - 45]⁺
- Loss of the ethyl group (-CH₂CH₃): [M - 29]⁺
- Formation of the dithiolane-2-carbonyl cation: [C₄H₅O₂S₂]⁺ (m/z = 149)
- Formation of the dithiolanyl cation: [C₃H₅S₂]⁺ (m/z = 105)

- Cleavage of the dithiolane ring

Experimental Protocols

NMR Spectroscopy

A sample of **ethyl 1,3-dithiolane-2-carboxylate** would be dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl_3), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The ^1H and ^{13}C NMR spectra would be acquired on a high-field NMR spectrometer, such as a Bruker Avance 400 MHz or similar instrument. For ^1H NMR, standard acquisition parameters would be used, including a sufficient number of scans to obtain a good signal-to-noise ratio. For ^{13}C NMR, proton decoupling would be employed to simplify the spectrum to single lines for each unique carbon atom.

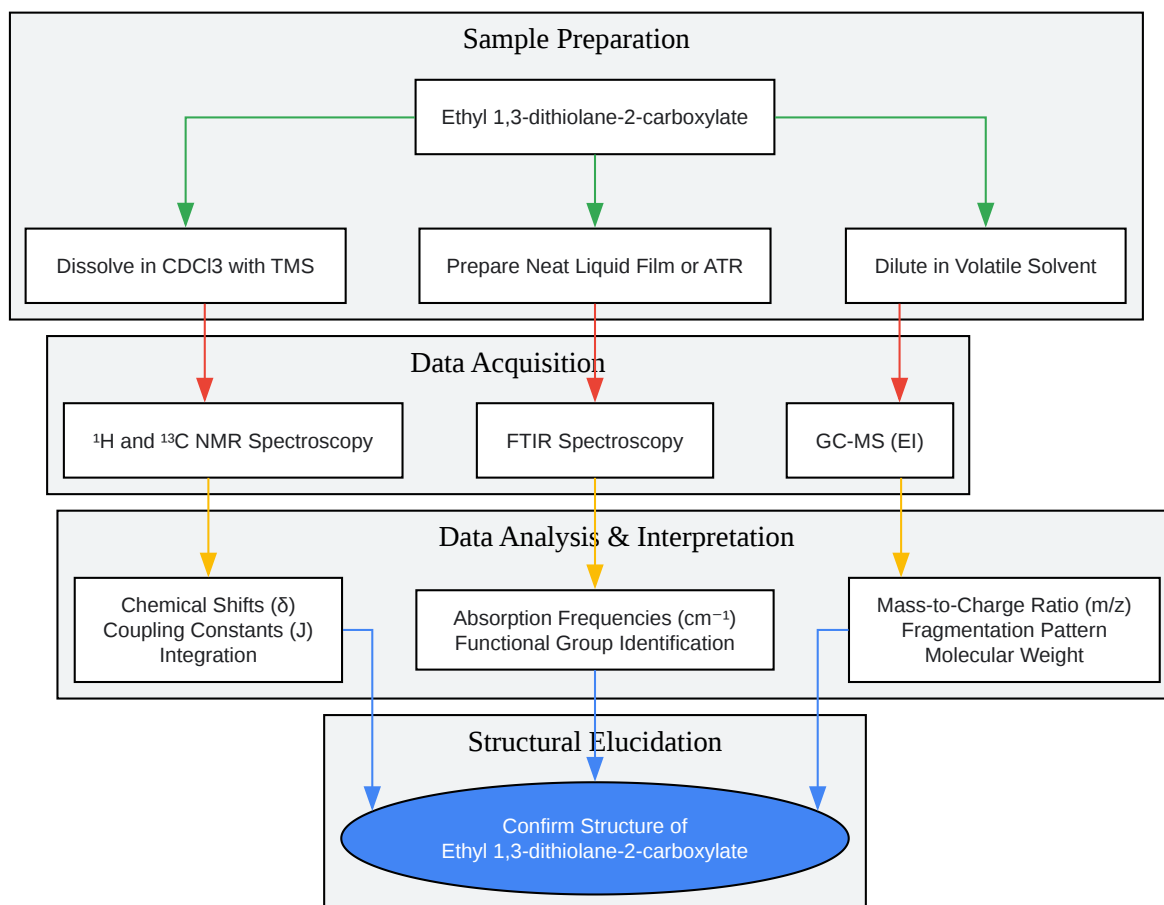
FTIR Spectroscopy

The infrared spectrum of liquid **ethyl 1,3-dithiolane-2-carboxylate** can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A neat sample can be analyzed by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly onto the ATR crystal. The spectrum is typically recorded over the range of $4000\text{--}400\text{ cm}^{-1}$. A background spectrum of the clean salt plates or ATR crystal is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) would be performed using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. A dilute solution of **ethyl 1,3-dithiolane-2-carboxylate** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) would be injected into the GC. The compound would be vaporized and then ionized in the mass spectrometer's ion source by a beam of 70 eV electrons. The resulting charged fragments are then separated by their mass-to-charge ratio (m/z) by the mass analyzer and detected.

Mandatory Visualization



[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **ethyl 1,3-dithiolane-2-carboxylate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 1,3-dithiolane-2-carboxylate | C₆H₁₀O₂S₂ | CID 88551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of Ethyl 1,3-Dithiolane-2-Carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1293824#ethyl-1-3-dithiolane-2-carboxylate-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com